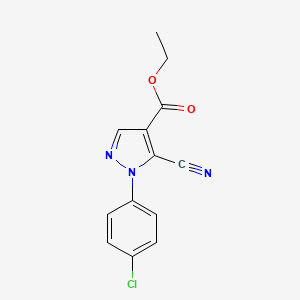
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
The compound “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is a derivative of quinoline, a type of heterocyclic compound. It contains a quinoline core structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . This compound has a chlorine atom at the 4th position, an iodine atom at the 6th position, and a carboxylic acid ethyl ester group at the 3rd position of the quinoline structure .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester” is characterized by the presence of a quinoline core, with a chlorine atom, an iodine atom, and a carboxylic acid ethyl ester group attached at specific positions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, but specific details are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
-
Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters
- Scientific Field : Organic Chemistry
- Application Summary : This research describes a convenient synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters via a domino process .
- Methods of Application : The synthesis employs arylmethyl azides as the precursor which undergoes an acid-promoted rearrangement to give an N-aryl iminium ion .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
-
Synthesis of Biologically and Pharmaceutically Active Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : This research involves the synthesis of biologically and pharmaceutically active compounds .
- Methods of Application : The methods of application are not specified in the available information .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
-
Synthesis of 1-Substituted Quinolones
- Scientific Field : Organic Chemistry
- Application Summary : This research describes a method for the synthesis of 1-substituted quinolones .
- Methods of Application : The synthesis involves the coupling between aniline and a quinolone ring .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
-
4-Chloro-3-iodo-quinoline-6-carboxylic acid methyl ester
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The methods of application are not specified in the available information .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
-
Selection of boron reagents for Suzuki–Miyaura coupling
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the selection of boron reagents for Suzuki–Miyaura coupling .
- Methods of Application : The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : The paper does not provide specific results or outcomes for this process .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJMPIMYGDXLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476546 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester | |
CAS RN |
206257-60-5 | |
| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)




![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
